REACTION_SMILES
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[C:23](=[O:24])([O-:25])[O-:26].[CH2:30]1[O:31][CH2:32][CH2:33][O:34][CH2:35]1.[K+:27].[K+:28].[O:1]=[c:2]1[n:3](-[c:17]2[cH:18][cH:19][cH:20][cH:21][cH:22]2)[c:4]2[n:5][cH:6][cH:7][cH:8][c:9]2[cH:10][c:11]1[C:12](=[O:13])[O:14][CH2:15][CH3:16].[OH2:29]>>[O:1]=[c:2]1[n:3](-[c:17]2[cH:18][cH:19][cH:20][cH:21][cH:22]2)[c:4]2[n:5][cH:6][cH:7][cH:8][c:9]2[cH:10][c:11]1[C:12](=[O:13])[OH:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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CCOC(=O)c1cc2cccnc2n(-c2ccccc2)c1=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cc2cccnc2n(-c2ccccc2)c1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C(O)c1cc2cccnc2n(-c2ccccc2)c1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |